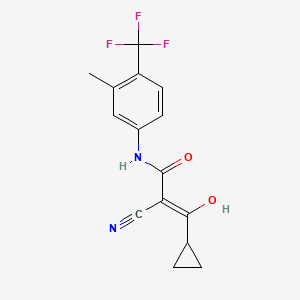
2-Furancarboxylicacid,anhydridewithaceticacid(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) is a chemical compound with the molecular formula C7H6O4 and a molecular weight of 154.12. It is known for its unique structure, which includes a furan ring and an anhydride linkage with acetic acid . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Furancarboxylicacid,anhydridewithaceticacid(9CI) typically involves the reaction of 2-furancarboxylic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the anhydride group to other functional groups.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: This compound can be used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxylicacid,anhydridewithaceticacid(9CI) involves its interaction with specific molecular targets. The anhydride group can react with nucleophiles, leading to the formation of new chemical bonds. The furan ring may also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) can be compared with other similar compounds, such as:
2-Furancarboxylic acid: This compound lacks the anhydride linkage with acetic acid.
Acetic anhydride: This compound does not contain the furan ring.
Furan-2-carboxylic acid anhydride: This compound has a similar structure but may differ in reactivity and applications.
The uniqueness of 2-Furancarboxylicacid,anhydridewithaceticacid(9CI) lies in its combination of a furan ring and an anhydride linkage with acetic acid, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
129760-34-5 |
|---|---|
Fórmula molecular |
C7H6O4 |
Peso molecular |
154.121 |
Nombre IUPAC |
acetyl furan-2-carboxylate |
InChI |
InChI=1S/C7H6O4/c1-5(8)11-7(9)6-3-2-4-10-6/h2-4H,1H3 |
Clave InChI |
CUXUNWLGWJGNJT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(=O)C1=CC=CO1 |
Sinónimos |
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)

![(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B590862.png)
